molecular formula C12H7BrN2S B067159 2-(5-Bromothiophen-2-yl)quinoxaline CAS No. 175135-75-8

2-(5-Bromothiophen-2-yl)quinoxaline

Cat. No.: B067159
CAS No.: 175135-75-8
M. Wt: 291.17 g/mol
InChI Key: UFHGFAOYCJJCPJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 5-bromo-2-thienyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-thienyl)quinoxaline typically involves the reaction of 2-bromo-5-thiophenylboronic acid with 2-chloroquinoxaline under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production methods for 2-(5-Bromo-2-thienyl)quinoxaline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-thienyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-thienyl)quinoxaline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes such as replication and transcription .

Comparison with Similar Compounds

  • 2-(5-Bromo-2-thienyl)pyridine
  • 2-(5-Bromo-2-thienyl)benzoxazole
  • 2-(5-Bromo-2-thienyl)benzothiazole

Comparison: 2-(5-Bromo-2-thienyl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic electronic materials .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2S/c13-12-6-5-11(16-12)10-7-14-8-3-1-2-4-9(8)15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGFAOYCJJCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384208
Record name 2-(5-bromo-2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-75-8
Record name 2-(5-Bromo-2-thienyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-bromo-2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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